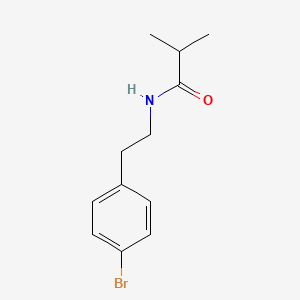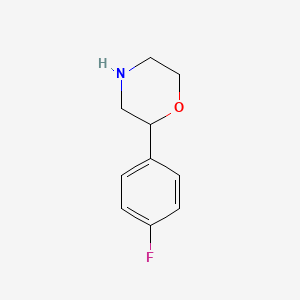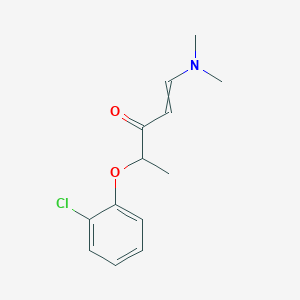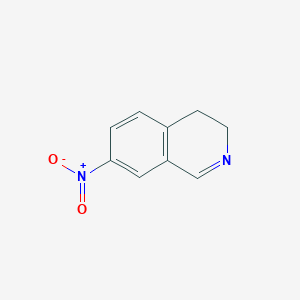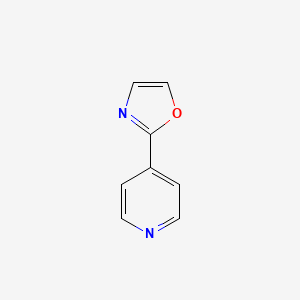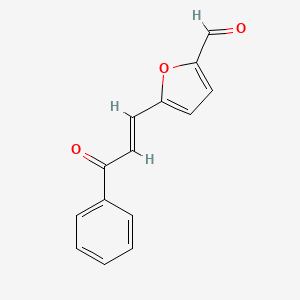
5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde
説明
The compound of interest, 5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde, is a furan derivative, which is a class of organic compounds characterized by a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Synthesis Analysis
The synthesis of furan compounds can be achieved through various methods. For instance, the synthesis of naturally occurring furan derivatives such as 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and pichiafuran C involves etherification reactions of the key furan precursor 5-(hydroxymethyl)-2-furaldehyde (HMF), which can be obtained from common sugars like fructose, glucose, or sucrose . Another approach for synthesizing 5-pyridyl- and 5-aryl-2-furaldehydes involves a multi-step procedure that includes deprotonation, transmetalation, palladium-catalyzed cross-coupling, and aldehyde deprotection .
Molecular Structure Analysis
The molecular structure of furan derivatives is often elucidated using various spectroscopic techniques. For example, 5,5′-oxy-dimethylene-bis(2-furaldehyde) was identified by UV, 1H-NMR, and GC–MS spectral analyses . Similarly, computational methods such as Density Functional Theory (DFT) can be used to predict the optimized molecular geometry, vibrational properties, electronic properties, and chemical shifts of furan compounds like 5-(hydroxymethyl)-2-furaldehyde .
Chemical Reactions Analysis
Furan derivatives can undergo a range of chemical reactions. For instance, substituted furan-2-carboxaldehydes can react with hippuric acid to form 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones, with the reactivity of various derivatives being a subject of study . Additionally, the reactivity of 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes has been characterized by spectroscopic methods and computational analyses .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be determined using chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) has been employed to determine the presence of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde in various samples, including beer, alcoholic beverages, and honey, with high specificity and recovery rates . The electronic structure and reactive properties of furan compounds can also be investigated through DFT calculations, molecular dynamics simulations, and molecular docking studies, which can provide insights into their potential applications in drug development10.
科学的研究の応用
-
Spectroscopic Analysis
- Field : Physical Chemistry
- Application : The compound can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV-Vis, and NMR .
- Methods : The molecule is synthesized and then analyzed using these spectroscopic techniques. Theoretical computations are achieved by DFT method with B3LYP functional and 6–311 G (d, P) basis set .
- Results : The geometrical parameters obtained by DFT are compared with the related experimental parameters. Experimental FT-IR and FT-Raman spectra of the molecule have been acquired. The vibrational analysis is conducted and the assignments concerned to the observed bands are mentioned through the potential energy distribution (PED) .
-
Nonlinear Optics
- Field : Photonics and Optoelectronics
- Application : Chalcones, which have similar structures to the compound , exhibit outstanding nonlinear optical (NLO) properties .
- Methods : The NLO properties of these compounds are studied using various experimental and theoretical methods .
- Results : Chalcones display the photochemical and photophysical properties because of their donor-π-acceptor moieties .
-
Drug Design
- Field : Medicinal Chemistry
- Application : Compounds with similar structures have been studied for their potential as therapeutic agents . They are analyzed for their drug likeness and molecular docking insights .
- Methods : The drug likeness and molecular docking studies are conducted using computational methods . The potency of inhibition of the molecule against certain receptors is evaluated using molecular docking studies .
- Results : The results of these studies can provide insights into the potential therapeutic applications of these compounds .
-
Molecular Docking
- Field : Computational Biology
- Application : Molecular docking is a method used in computational biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex .
- Methods : The molecule is synthesized and its interactions with certain receptors are studied using molecular docking .
- Results : The results of these studies can provide insights into the potential interactions of the molecule with certain receptors .
-
Synthesis of Novel Compounds
- Field : Organic Chemistry
- Application : The compound can be used as a starting material in the synthesis of novel organic compounds .
- Methods : The compound is reacted with various reagents under controlled conditions to yield new compounds .
- Results : The results of these reactions can lead to the discovery of new compounds with potential applications in various fields .
-
Pharmaceutical Research
- Field : Pharmaceutical Chemistry
- Application : Compounds with similar structures have been studied for their potential therapeutic effects .
- Methods : The compound is tested in vitro and in vivo for its potential therapeutic effects .
- Results : The results of these studies can provide insights into the potential therapeutic applications of these compounds .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
将来の方向性
This involves identifying areas where further research is needed, potential applications of the compound, and other future prospects.
特性
IUPAC Name |
5-[(E)-3-oxo-3-phenylprop-1-enyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-10-13-7-6-12(17-13)8-9-14(16)11-4-2-1-3-5-11/h1-10H/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJBMWMNRLSJID-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420736 | |
| Record name | 5-[(1E)-3-Oxo-3-phenylprop-1-en-1-yl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Oxo-3-phenyl-1-propenyl)-2-furaldehyde | |
CAS RN |
6575-75-3 | |
| Record name | 5-[(1E)-3-Oxo-3-phenylprop-1-en-1-yl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



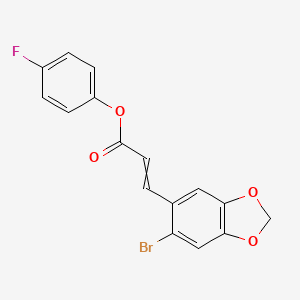
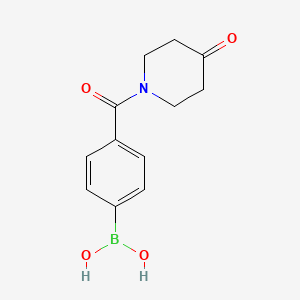
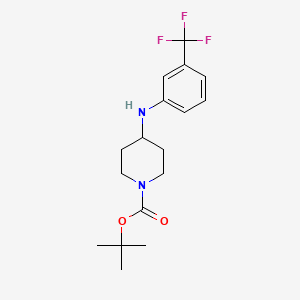
![5-[(Z)-(3-bromophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1308782.png)
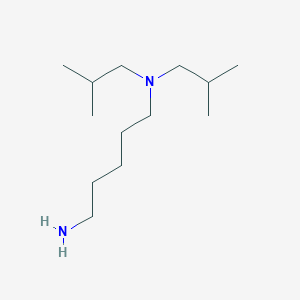
![3-[(4-Chlorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one](/img/structure/B1308789.png)
![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid 4-ethyl ester](/img/structure/B1308793.png)
![(E)-3-[3-(2-pyrimidinyloxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1308798.png)
![2-[(E)-(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1308802.png)
